N-(4-Ethoxyphenyl)-4-methanesulfonyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)butanamide
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Overview
Description
N-(4-Ethoxyphenyl)-4-methanesulfonyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)butanamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial and anti-inflammatory agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)-4-methanesulfonyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)butanamide typically involves multi-step organic reactions. The process may start with the preparation of the isoindoline derivative, followed by the introduction of the sulfonyl group and the ethoxyphenyl moiety. Common reagents used in these reactions include sulfonyl chlorides, ethoxybenzene, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxyphenyl)-4-methanesulfonyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential use as an antibacterial or anti-inflammatory agent.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Ethoxyphenyl)-4-methanesulfonyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and isoindoline derivatives, such as:
- N-(4-Methoxyphenyl)-4-methanesulfonyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)butanamide
- N-(4-Chlorophenyl)-4-methanesulfonyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)butanamide
Uniqueness
N-(4-Ethoxyphenyl)-4-methanesulfonyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)butanamide is unique due to the presence of the ethoxy group, which may influence its chemical reactivity and biological activity
Properties
CAS No. |
1217740-03-8 |
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Molecular Formula |
C21H24N2O5S |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(2S)-N-(4-ethoxyphenyl)-4-methylsulfonyl-2-(3-oxo-1H-isoindol-2-yl)butanamide |
InChI |
InChI=1S/C21H24N2O5S/c1-3-28-17-10-8-16(9-11-17)22-20(24)19(12-13-29(2,26)27)23-14-15-6-4-5-7-18(15)21(23)25/h4-11,19H,3,12-14H2,1-2H3,(H,22,24)/t19-/m0/s1 |
InChI Key |
DBSDMTSMXDIMOG-IBGZPJMESA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)[C@H](CCS(=O)(=O)C)N2CC3=CC=CC=C3C2=O |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(CCS(=O)(=O)C)N2CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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